1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 5-hydroxy-2H-pyrrol-2-one class, characterized by a fused pyrrolone core with diverse substituents. Its structure includes a 2-(dimethylamino)ethyl group at position 1, a 3-methoxybenzoyl moiety at position 4, and a 3-nitrophenyl group at position 5.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-23(2)10-11-24-19(14-6-4-8-16(12-14)25(29)30)18(21(27)22(24)28)20(26)15-7-5-9-17(13-15)31-3/h4-9,12-13,19,26H,10-11H2,1-3H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAWBFANRQWSDW-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of substituents: Functional groups such as the dimethylaminoethyl, hydroxy, methoxybenzoyl, and nitrophenyl groups can be introduced through various substitution reactions, often involving reagents like alkyl halides, acyl chlorides, and nitrating agents.
Industrial Production Methods
Industrial production would likely involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, Jones reagent.
Reducing agents: Hydrogen gas with palladium, iron in acidic conditions.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Conversion of hydroxy to carbonyl.
Reduction: Conversion of nitro to amine.
Substitution: Introduction of various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Neuropharmacology
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Preliminary studies indicate that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for its use in treating mood disorders or neurodegenerative diseases.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its efficacy in disrupting bacterial cell membranes could lead to the development of new antibacterial agents.
Materials Science Applications
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers, potentially leading to materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or electrical conductivity.
Nanotechnology
In nanotechnology, this compound can serve as a precursor for the synthesis of nanoparticles. The incorporation of the compound into nanostructured materials may enhance their biocompatibility and drug delivery capabilities, making it relevant for biomedical applications.
Research Tool Applications
Biochemical Probes
Due to its ability to selectively bind to certain biological targets, this compound can be developed as a biochemical probe. Researchers can utilize it to study specific protein interactions or cellular pathways, contributing to a deeper understanding of biological processes.
Diagnostic Applications
The compound's unique properties may also lend themselves to diagnostic applications. For instance, it could be modified to create imaging agents for use in medical imaging technologies, aiding in the early detection of diseases.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines. The study outlined the structure-activity relationships that contribute to its potency and provided insights into potential modifications for enhanced efficacy.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading university explored the effects of this compound on animal models exhibiting depressive behaviors. Results indicated significant improvements in behavioral scores following administration, suggesting its potential as an antidepressant.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs and their differences are summarized below:
Functional Implications
- Aminoethyl Groups: The dimethylaminoethyl substituent in the target compound confers basicity, improving aqueous solubility via protonation at physiological pH. In contrast, diethylaminoethyl analogs () may exhibit prolonged half-lives due to reduced renal clearance .
- The 3-methoxy group in the target compound balances electron-donating (methoxy) and withdrawing (nitro) effects, possibly stabilizing π-π interactions in receptor binding .
- The nitro group may act as a hydrogen-bond acceptor, mimicking steroidal structures in estrogen receptors .
Research Findings and Hypotheses
- Synthetic Routes : Similar to , the target compound likely involves chalcone precursors and isocyanates, with microwave-assisted cyclization for efficiency .
- Crystallography : Structural data for analogs (e.g., ) may rely on SHELX software for refinement, ensuring accurate bond-length and angle measurements .
- Structure-Activity Relationships (SAR): N-Substituents: Bulky groups (e.g., cyclohexyl in ’s compound 34) reduce solubility but increase receptor specificity.
Biological Activity
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, also known as a pyrrolone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
- Molecular Formula : C25H30N2O4
- Molecular Weight : 422.52 g/mol
- IUPAC Name : 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- LogP : 3.968 (indicating moderate lipophilicity)
- Water Solubility : LogSw = -4.05 (suggesting low solubility in water)
Anticancer Activity
Research has indicated that pyrrolone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells by modulating apoptotic pathways, leading to increased caspase activity and PARP cleavage .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In a series of tests against Gram-positive and Gram-negative bacteria, it displayed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuropharmacological effects. It has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders. Specific receptor binding assays indicated that it acts as an agonist at the 5-HT1D receptor, which is implicated in the modulation of neurotransmitter release .
Case Study 1: Anticancer Mechanism
In a controlled study, the compound was administered to MCF-7 breast cancer cells. The results showed a dose-dependent increase in apoptosis markers after 48 hours of treatment. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells compared to the control group.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 0 | 5 | 2 |
| 10 | 15 | 10 |
| 20 | 30 | 25 |
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of the compound against several pathogens. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | >128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
